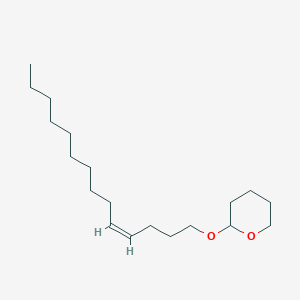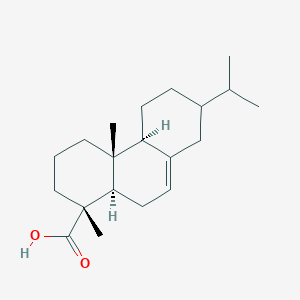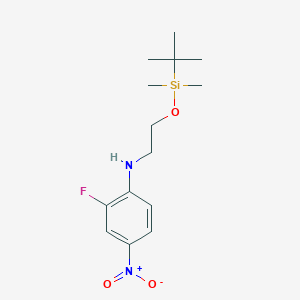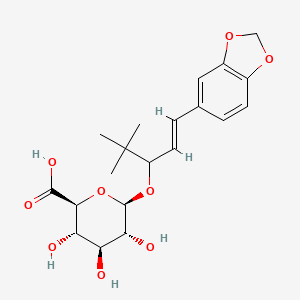
Dutasteride β-Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Dutasteride synthesis involves multiple steps starting from pregnenolone through processes such as esterification, oxidation, hydrolysis, and acylation, leading to the formation of the final compound. This synthesis route is optimized for dutasteride, highlighting its complex synthesis process involving the transformation of pregnenolone into dutasteride through eight steps, including esterification, oxidation, hydrolysis, oxidative ring-opening, cyclization, reduction, oxidization, and acylation, proving its detailed synthesis pathway (Ping, 2006).
Molecular Structure Analysis
The molecular structure of dutasteride is characterized by its ability to inhibit both types 1 and 2 of the 5α-reductase enzyme, responsible for converting testosterone to dihydrotestosterone. Structural analysis through methods like X-ray crystallography has provided insights into its crystalline forms, revealing the presence of unsolvated forms and hydrates, and showcasing the stability and transformation properties of dutasteride under various conditions (Łaszcz et al., 2015; Kaduk et al., 2014).
Chemical Reactions and Properties
Dutasteride interactions and its impurity profile have been extensively studied, showing its binding with proteins like human alpha-2-macroglobulin and the formation of dutasteride-protein complexes. These studies also reveal the chemical stability and reactivity of dutasteride in various conditions, including its interaction with hydrophilic additives which affect its solubility and bioavailability (Zia et al., 2019; Satyanarayana et al., 2007).
Physical Properties Analysis
The physical properties of dutasteride, such as solubility, particle size, and stability, have been analyzed in studies focusing on its formulation into nanostructures for improved delivery. These properties are critical for developing formulations with enhanced bioavailability and reduced systemic effects, as observed in dutasteride-loaded hydroxypropyl-β-cyclodextrin nanostructures and nanostructured lipid carriers (Kim, 2013; Noor et al., 2017).
Chemical Properties Analysis
The chemical properties of dutasteride, including its interaction with enzymes and proteins, its inhibition mechanism against 5α-reductase, and the effects of its metabolites, highlight its complex biochemical profile. Dutasteride's efficacy and safety in treating conditions like benign prostatic hyperplasia are linked to its chemical properties, particularly its ability to inhibit the conversion of testosterone to dihydrotestosterone, significantly impacting prostate volume and urinary symptoms (Roehrborn et al., 2002; Gniazdowska et al., 2021).
Wissenschaftliche Forschungsanwendungen
Nanostructure Development for Enhanced Drug Delivery
Dutasteride-loaded hydroxypropyl-β-cyclodextrin (HP-β-CD) nanostructures were developed to improve the physicochemical properties and oral bioavailability of dutasteride. The study found that these nanostructures increased the supersaturation and dissolution rate of dutasteride, which significantly enhanced its oral bioavailability. The nanostructures were formed using the supercritical antisolvent process, showcasing a potential alternative solid dosage form for dutasteride, offering improved drug delivery and efficacy (Kim, 2013).
Interaction with Epididymal Epithelial Junction Proteins
Research on male rats treated with dutasteride revealed its impact on the fertility of the subjects. Dutasteride significantly suppressed serum dihydrotestosterone (DHT) levels, sperm motility, and fertility. This effect was linked to its influence on the expressions of epididymal epithelial junction proteins, Claudin1 and β-catenin. The results suggested that dutasteride might affect fertility by modulating these proteins and damaging epididymal epithelial cell junctions (Xie et al., 2015).
Binding with Human Alpha-2-Macroglobulin
A study explored the interaction of dutasteride with alpha-2-macroglobulin (α2M), a primary proteinase inhibitor abundant in vertebrate plasma. The research demonstrated that dutasteride binds with α2M, resulting in a decrease in the antiproteolytic potential of α2M. This interaction led to structural changes in α2M and might have implications if dutasteride interacts with α2M under physiological conditions (Zia et al., 2019).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1648593-70-7 |
|---|---|
Produktname |
Dutasteride β-Dimer |
Molekularformel |
C₄₆H₅₅F₆N₃O₄ |
Molekulargewicht |
4655634 |
Synonyme |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






